molecular formula C10H18N2O5 B558324 Boc-Glu-NH2 CAS No. 18800-74-3

Boc-Glu-NH2

Cat. No. B558324
CAS RN: 18800-74-3
M. Wt: 246,26 g/mole
InChI Key: GMZBDBBBJXGPIH-LURJTMIESA-N
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Description

Boc-Glu-NH2, also known as na-T-boc-L-isoglutamine or Boc-L-Glu-NH2, is a type of compound that is often used in research . It has a molecular formula of C10H18N2O5 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-Glu-NH2, is typically conducted under either aqueous or anhydrous conditions. This process involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Scientific Research Applications

  • Peptide Synthesis and Binding Affinities : Boc-Glu-NH2 derivatives have been used in the synthesis of cyclic and linear analogues of CCK8, a peptide hormone. These compounds have shown selective binding affinities for central-type CCK receptors in the brain, with implications for developing probes for central receptors (Charpentier et al., 1989).

  • Biodegradable Polymers and Nanoparticle Formation : In the synthesis of biodegradable polymers, amino poly(trimethylene carbonate)-NHt-Boc and poly(epsilon-caprolactone)-NH-Boc have been synthesized. These compounds have been used as macroinitiators in the ring-opening polymerization of gamma-benzyl-L-glutamate N-carboxyanhydride, leading to the formation of diblock copolymers with applications in biomaterials (Le Hellaye et al., 2008).

  • Peptide Synthesis Methods : Boc-Glu-NH2 has been involved in the study of the acidolytic degradation of urea derivatives, which is critical in peptide synthesis. This research helps in understanding the formation and degradation of urea derivatives, improving the efficiency and purity of peptide synthesis (Inouye & Watanabe, 1977).

  • Photocatalysts Fabrication and Modification : Although not directly involving Boc-Glu-NH2, research on (BiO)2CO3-based photocatalysts (abbreviated as BOC) has been conducted for applications in healthcare, photocatalysis, humidity sensors, and other fields. This demonstrates the versatility of BOC-related compounds in various scientific applications (Ni et al., 2016).

  • Alpha-Helical Peptide Columns in Crystals : Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, a related compound, illustrates the parallel zipper arrangement of interacting helical peptide columns in crystal structures. This has implications for understanding peptide interactions and molecular design (Karle et al., 1990).

  • Blood-Clotting Protease Substrates : In the context of developing substrates for blood-clotting proteases and trypsin, Boc-Glu-NH2 derivatives have been synthesized and tested. This research is significant for understanding and improving the treatment of blood-clotting disorders (Kawabata et al., 1988).

Safety And Hazards

When handling Boc-Glu-NH2, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

While the future directions specific to Boc-Glu-NH2 were not found in the retrieved sources, the field of peptide synthesis, where Boc-protected compounds like Boc-Glu-NH2 are often used, is expected to see significant advancements .

properties

IUPAC Name

(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBDBBBJXGPIH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MW Monahan, C Gilon - Biopolymers: Original Research on …, 1973 - Wiley Online Library
An improved method for the preparation of Merrifield resin esters is presented. This method is rapid, is free of racemization, and is not complicated by a quaternization side reaction. …
Number of citations: 40 onlinelibrary.wiley.com
S Hase, IL Schwartz, R Walter - Journal of Medicinal Chemistry, 1972 - ACS Publications
126 Journal of Medicinal Chemistry, 1972, Vol. 15, No, 2 Hose, Schwartz, and Walter tected nonapeptide amide VII was reduced with Na in liq NH3, the resulting product was oxidized …
Number of citations: 9 pubs.acs.org
Z Grzonka, JD Glass, IL Schwartz… - Journal of Medicinal …, 1974 - ACS Publications
… Recovery of [9glutamic acid]oxytocin was 53.7 mg (yield 47%, based on the original substitution of the resin by Boc-Glu-NH2): [«]24d —40.8 (c 0.88, 1 N AcOH). The product was …
Number of citations: 8 pubs.acs.org
M ANTONIOU, C POULOS… - International Journal of …, 1992 - Wiley Online Library
… Boc-Glu-NH2 (8) was prepared by hydrogenolysis of Boc-Glu(OBzl)-NHz (6) over lo", PdiC in DMF-H?O (9: 1 v/v) (Table 2). Boc-Glu-OBzl (9) was prepared according to the procedure …
Number of citations: 4 onlinelibrary.wiley.com
WS Johnson, MF Semmelhack… - Journal of the …, 1968 - ACS Publications
ene). An alternative treatment based on the free-electron model3· 4 suggested that a stable peripheral tt-orbital system could be dominant in both types of structures and that other …
Number of citations: 87 pubs.acs.org
RJ Vavrek, MF Ferger, GA Allen, DH Rich… - Journal of Medicinal …, 1972 - ACS Publications
[1-Mercaptodimethylacetic acidjoxytocin,[1-ß-mercapto-a,-dimethylpropionic acidjoxytocin, and [1-ß-ß ß-ß, ß-ß: acidjoxytocin, analogs of deaminopenicillamine-oxytocin, have been …
Number of citations: 55 pubs.acs.org
J Meienhofer, Y Sano - Journal of the American Chemical Society, 1968 - ACS Publications
Acknowledgment. We wish to thank the US Public Health Service, the National Science Founda-tion, and the donors of the Petroleum Research Fund, administered by the American …
Number of citations: 51 pubs.acs.org
IHREZURS … - … 1968: actes du …, 1968 - Éditions du Centre national de la …
Number of citations: 0
E SCHRÖDER - Peptides: Proceedings of the …, 1967 - North-Holland Publishing Company
Number of citations: 0
E Schröder - Justus Liebigs Annalen der Chemie, 1965 - Wiley Online Library
Die C‐terminale Heptapeptidsequenz 23–29 des Glukagons wurde als freies Peptid, L‐Valyl‐L‐glutaminyl‐L‐tryptophanyl‐L‐leucyl‐L‐methionyl‐L‐asparaginyl‐L‐threonin, …

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